

Introduction: Unveiling a Versatile Chiral Scaffolding

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Piperidine-2-carboxylic acid hydrochloride

Cat. No.: B7814469

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Piperidine-2-carboxylic acid, commonly known in its biologically relevant (S)-enantiomeric form as L-Pipecolic acid, stands as a pivotal molecule in both biochemistry and pharmaceutical synthesis.^[1] As a non-proteinogenic cyclic amino acid, it serves not only as a key metabolite in the mammalian brain's lysine degradation pathway but also as a highly valued chiral building block for creating complex, biologically active compounds.^{[2][3]} Its rigid piperidine ring provides a constrained conformational scaffold, a desirable feature for designing ligands with high specificity for biological targets.

This guide provides a comprehensive technical overview of the hydrochloride salt of piperidine-2-carboxylic acid, focusing on its fundamental properties, validated synthesis protocols, critical applications, and essential safety protocols. We will delve into the causality behind experimental choices, ensuring that the presented methodologies are robust and self-validating for researchers in the field.

PART 1: Physicochemical and Structural Characterization

The hydrochloride salt enhances the compound's stability and solubility in aqueous media, making it a convenient form for both storage and reaction setup. It is crucial to distinguish between the different stereoisomers, as their biological activity and utility in chiral synthesis are distinct.

Property	Data	Source(s)
IUPAC Name	(2S)-piperidine-2-carboxylic acid;hydrochloride	[4]
Synonyms	L-Pipecolic acid hydrochloride, (S)-(-)-2-Piperidinocarboxylic acid HCl	[4][5]
CAS Number	2133-33-7 ((S)-isomer HCl); 38470-14-3 ((R)-isomer HCl); 5107-10-8 (DL-racemic HCl)	[6]
Molecular Formula	C ₆ H ₁₂ ClNO ₂	[4][7]
Molecular Weight	165.62 g/mol	[7][8]
Appearance	White to off-white solid	
Boiling Point	265.8 °C at 760 mmHg (for free acid)	[8]
Solubility	Soluble in water	[5]
Storage	Room Temperature, in a well-ventilated, dry place	[6]

PART 2: Synthesis Protocol: Catalytic Hydrogenation

The most direct and industrially scalable synthesis of piperidine-2-carboxylic acid is the catalytic hydrogenation of its aromatic precursor, 2-pyridinecarboxylic acid (picolinic acid). This method is favored for its high yield and atom economy. The choice of a robust catalyst, such as palladium on carbon (Pd/C), is critical to overcome the high resonance stability of the pyridine ring, requiring elevated temperature and pressure to drive the reduction to completion.[2]

Detailed Experimental Protocol: Synthesis from 2-Pyridinecarboxylic Acid

This protocol is a self-validating system, where reaction completion can be monitored by techniques like TLC or HPLC, and the final product's identity and purity are confirmed through standard analytical methods.

Step 1: Reactor Charging

- Charge a high-pressure hydrogenation vessel with 2-pyridinecarboxylic acid (1.0 eq).
- Add a suitable solvent, such as deionized water or methanol, to dissolve the starting material.
- Add the palladium on carbon catalyst (5% Pd/C, typically 1-5 mol%). The catalyst loading is a critical parameter; lower loading may lead to incomplete conversion, while higher loading increases cost.

Step 2: Hydrogenation Reaction

- Seal the reactor and purge it several times with nitrogen to remove oxygen, which can deactivate the catalyst and create a safety hazard with hydrogen.
- Pressurize the reactor with hydrogen gas to 4-5 MPa.^[2] The high pressure increases the concentration of hydrogen on the catalyst surface, facilitating the reduction of the stable aromatic ring.
- Heat the reaction mixture to 90–100 °C while stirring vigorously.^[2] The elevated temperature provides the necessary activation energy for the reaction. Vigorous stirring ensures efficient mass transfer of hydrogen gas to the catalyst surface.
- Maintain these conditions for 4-8 hours, monitoring the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

Step 3: Work-up and Isolation

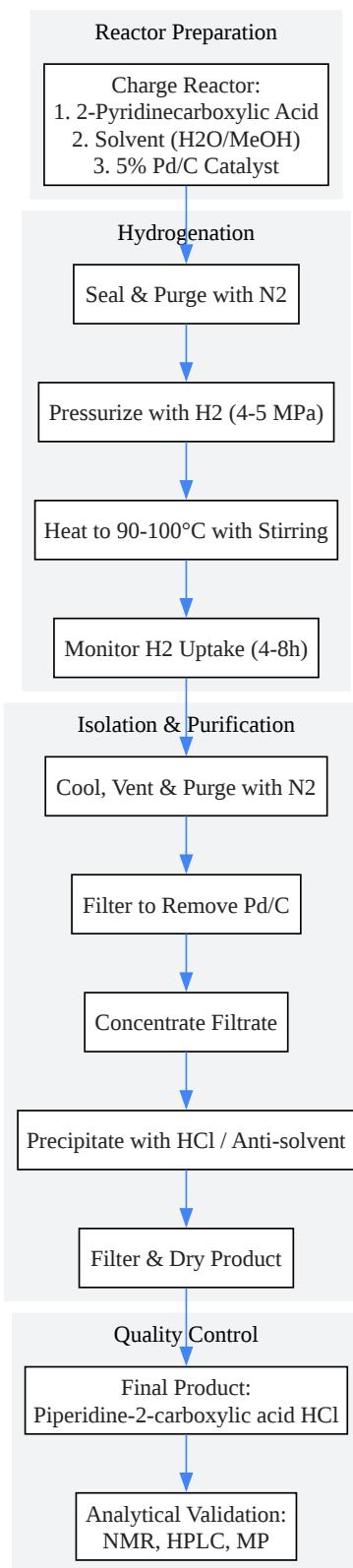
- Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel again with nitrogen.

- Filter the reaction mixture through a bed of Celite to remove the heterogeneous Pd/C catalyst. This step must be performed carefully as the catalyst can be pyrophoric.
- The filtrate now contains the product, piperidine-2-carboxylic acid. To isolate the hydrochloride salt, adjust the pH to acidic with concentrated HCl if not already in an acidic medium.
- Concentrate the solution under reduced pressure to remove the solvent. The addition of a non-polar solvent like isopropanol or acetone can then be used to precipitate the hydrochloride salt.

Step 4: Purification and Validation

- Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
- The final product, **piperidine-2-carboxylic acid hydrochloride**, should be a white crystalline solid.
- Validation: Confirm the identity and purity of the product using ^1H NMR, ^{13}C NMR, FT-IR, and melting point analysis. Purity can be quantified using HPLC. The expected melting point for the free acid is in the range of 273–278 °C.[2]

Synthesis Workflow Diagram

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Caption: Catalytic hydrogenation workflow for Piperidine-2-carboxylic acid HCl.

PART 3: Core Applications in Drug Development & Neuroscience

The utility of **piperidine-2-carboxylic acid hydrochloride** is rooted in its dual identity as a biological signaling molecule and a versatile synthetic intermediate.

Chiral Building Block in Pharmaceutical Synthesis

As a rigid cyclic amino acid, it is an important intermediate for multiple chiral drugs.^[2] Its constrained structure allows for the precise positioning of functional groups, which is essential for achieving high-affinity interactions with biological targets.

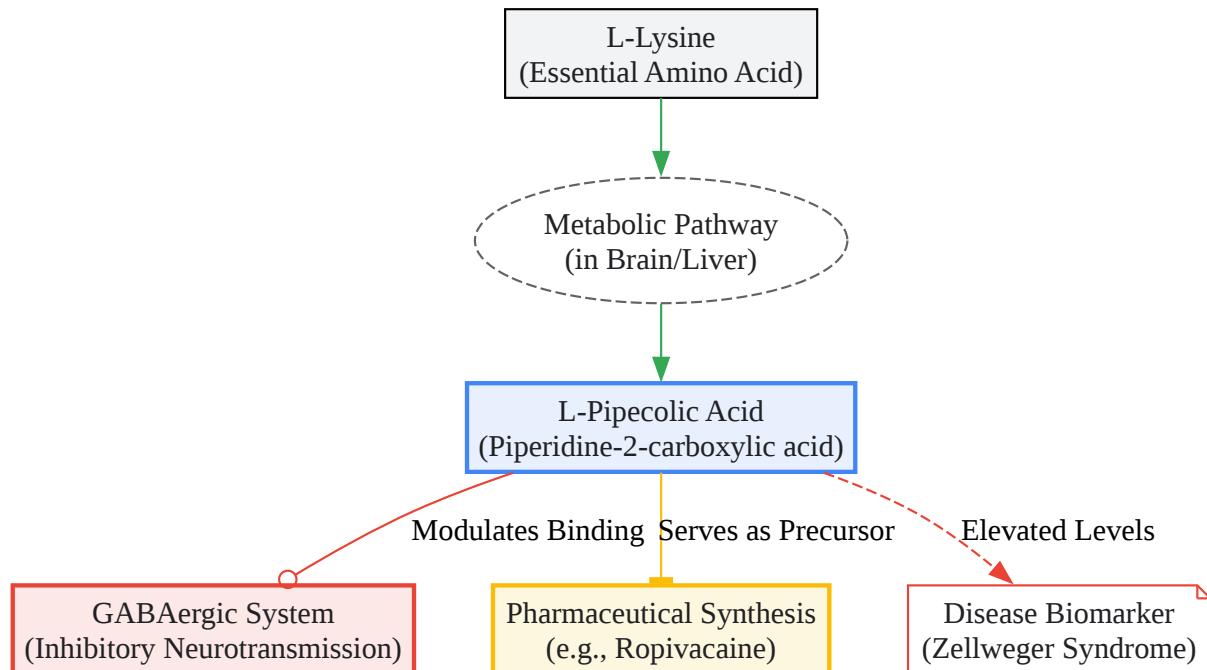
- Local Anesthetics: It is a key starting material for the synthesis of ropivacaine, a widely used local anesthetic.^{[2][5]} The piperidine ring is a core component of the final drug structure.
- Antipsychotics: The scaffold is also used in the synthesis of drugs like thioridazine.^[2]
- Peptidomimetics: In drug discovery, it can be incorporated into peptide sequences to induce specific secondary structures (e.g., turns) and to increase resistance to enzymatic degradation.^[2]

Role in Central Nervous System (CNS) Metabolism

L-Pipecolic acid is the primary product of L-lysine metabolism in the mammalian brain.^[3] Its endogenous presence and metabolic pathway are of significant interest in neuroscience.

- Neuromodulation: Studies have shown that L-pipecolic acid can modulate neurotransmitter systems. Specifically, it has been found to interact with GABA (γ -aminobutyric acid) binding sites, suggesting a role in regulating inhibitory neurotransmission.^{[3][9]}
- Biomarker for Disease: Elevated serum levels of L-pipecolic acid are a key diagnostic biomarker for Zellweger syndrome, a rare and severe peroxisomal biogenesis disorder.^{[5][9]} This link underscores its importance in fundamental metabolic pathways.

Metabolic Pathway Diagram



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Caption: Biological significance and applications of L-Pipecolic acid.

PART 4: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling **piperidine-2-carboxylic acid hydrochloride** due to its potential as an irritant and its oral toxicity.

GHS Hazard Summary

Hazard Code	Description	Class	Source(s)
H302	Harmful if swallowed	Acute Toxicity (Oral), Cat. 4	
H315	Causes skin irritation	Skin Corrosion/Irritation, Cat. 2	[5] [10]
H319	Causes serious eye irritation	Serious Eye Damage/Irritation, Cat. 2A	[5] [10]
H335	May cause respiratory irritation	STOT (Single Exposure), Cat. 3	[5] [10]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[6\]](#)[\[11\]](#)
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[\[6\]](#)
- Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[\[6\]](#)[\[11\]](#)
- Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH-approved particulate respirator.[\[6\]](#)

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[6\]](#) Store locked up and away from incompatible materials such as strong oxidizing agents.[\[6\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[\[6\]](#)

Conclusion

Piperidine-2-carboxylic acid hydrochloride is more than a simple chemical reagent; it is a versatile tool at the intersection of organic synthesis and neurobiology. Its rigid structure makes it an ideal scaffold for the development of potent pharmaceuticals, while its natural role as a lysine metabolite continues to provide insights into complex neurological functions and diseases. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any scientist looking to leverage its full potential in research and development.

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- To cite this document: BenchChem. [Introduction: Unveiling a Versatile Chiral Scaffolding]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7814469#piperidine-2-carboxylic-acid-hydrochloride-cas-number\]](https://www.benchchem.com/product/b7814469#piperidine-2-carboxylic-acid-hydrochloride-cas-number)

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